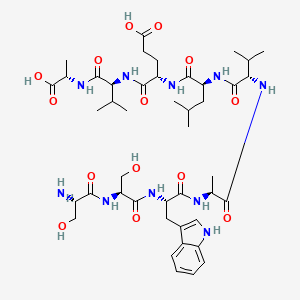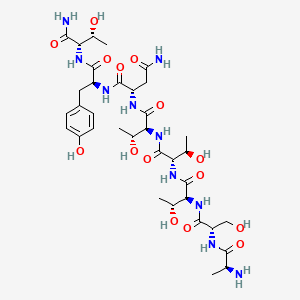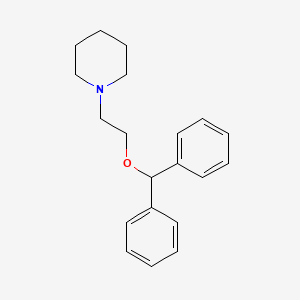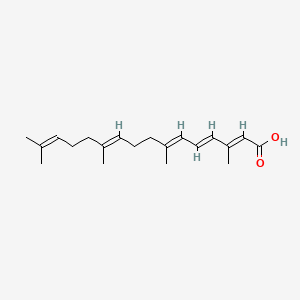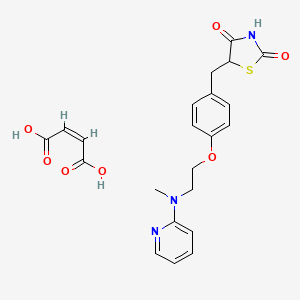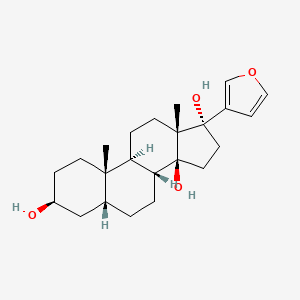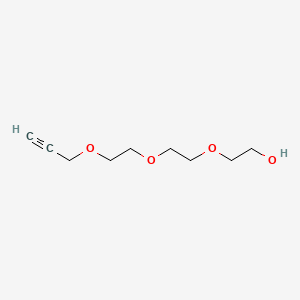
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Descripción general
Descripción
“2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name "2-[2-(2-propynyloxy)ethoxy]ethanol" .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” consists of a chain of three ethoxy groups attached to a prop-2-ynyl group . The molecular weight of the compound is approximately 144.168 Da .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.0 g/cm3 and a boiling point of 225.6°C at 760 mmHg . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 53.7±6.0 kJ/mol . The compound’s flash point is 90.3±21.8 °C .Aplicaciones Científicas De Investigación
Summary of the Application
(Prop-2-ynyloxy)benzene and its derivatives are synthesized from differently substituted phenol and aniline derivatives reacting with propargyl bromide . These compounds have vast synthetic applications, including use as triazole intermediates .
Methods of Application or Experimental Procedures
The reaction involves allowing differently substituted phenol and aniline derivatives to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .
Results or Outcomes
The synthesized compounds were examined for antibacterial, antiurease, and NO scavenging activity . For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL .
2. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde
Summary of the Application
A method for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde was developed using three different aqueous micellar media . The product ether is completely immiscible in water, but with interface active surfactants, it’s possible to produce this hydrophobic organic compound in water .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of salicylaldehyde and propargyl bromide in CTAB media . The micelles function as a pseudocellular organic environment to isolate species from the main solvent and favor compartmentalization of reagents .
Results or Outcomes
The yield of the formed product was 96% . This method provides a unique chemo-, regio-, and stereoselectivity for this reaction .
3. Preparation of Divalent Ligands
Summary of the Application
2-ethanol is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
Results or Outcomes
The outcome of this application is the production of inhibitors for E. coli β-galactosidase . These inhibitors can be used in various biochemical applications, including the study of enzyme function and the development of antimicrobial agents.
4. Synthesis in Aqueous Micellar Media
Summary of the Application
A method for the synthesis of a compound similar to “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” was developed using aqueous micellar media .
Results or Outcomes
The outcome of this application is the successful synthesis of a compound similar to “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” in an aqueous environment .
5. Preparation of Divalent Ligands
Summary of the Application
2-ethanol is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
Results or Outcomes
The outcome of this application is the production of inhibitors for E. coli β-galactosidase . These inhibitors can be used in various biochemical applications, including the study of enzyme function and the development of antimicrobial agents.
6. Synthesis in Aqueous Micellar Media
Summary of the Application
A method for the synthesis of a compound similar to “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” was developed using aqueous micellar media .
Results or Outcomes
The outcome of this application is the successful synthesis of a compound similar to “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” in an aqueous environment .
Propiedades
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol | |
CAS RN |
208827-90-1 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



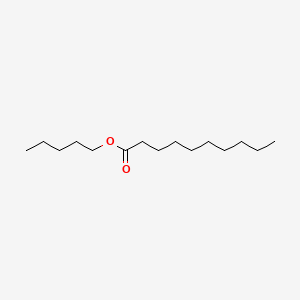
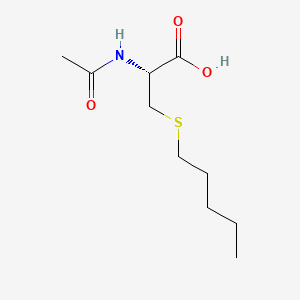
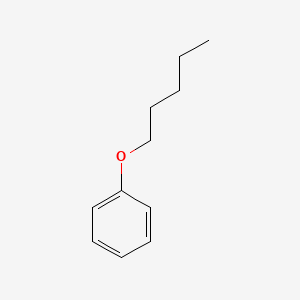
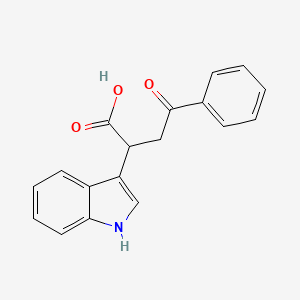
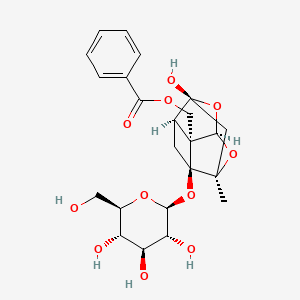
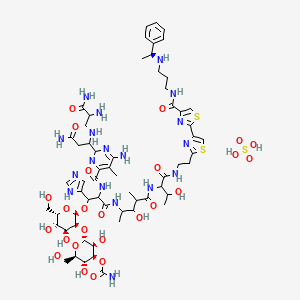
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
